Hydrazine, 1-amidino-2-(thenylidene)-
Description
"Hydrazine, 1-amidino-2-(thenylidene)-" is a substituted hydrazine derivative characterized by the presence of an amidino group (-C(=NH)NH₂) at position 1 and a thenylidene moiety (a thiophene-derived substituent) at position 2. The amidino group enhances electrostatic interactions, while the thenylidene moiety may contribute to π-π stacking and redox activity. Structural elucidation of such compounds typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry .
Properties
CAS No. |
97183-52-3 |
|---|---|
Molecular Formula |
C6H8N4S |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
2-[(E)-thiophen-2-ylmethylideneamino]guanidine |
InChI |
InChI=1S/C6H8N4S/c7-6(8)10-9-4-5-2-1-3-11-5/h1-4H,(H4,7,8,10)/b9-4+ |
InChI Key |
PSZMRWZPIAGXQW-RUDMXATFSA-N |
SMILES |
C1=CSC(=C1)C=NN=C(N)N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/N=C(N)N |
Canonical SMILES |
C1=CSC(=C1)C=NN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Hydrazine Derivatives
Structural and Functional Group Comparisons
- Amidino vs. Hydrazide/Hydrazone Groups: Unlike simpler hydrazides (e.g., benzylidene hydrazides in ), the amidino group in "Hydrazine, 1-amidino-2-(thenylidene)-" introduces a stronger basicity and capacity for hydrogen bonding, which can enhance adsorption on metal surfaces or biological targets . In contrast, hydrazide derivatives (e.g., tolmetin hydrazones in ) rely on carbonyl groups for reactivity, limiting their protonation-dependent interactions.
- Thenylidene vs. Benzylidene/Aryl Substituents : The thenylidene group’s sulfur atom may improve corrosion inhibition compared to benzylidene analogs () by facilitating thiol-like interactions with metal surfaces. However, nitrobenzylidene derivatives () exhibit higher electron-withdrawing effects, which could reduce film-forming efficiency .
Toxicity and Stability
- pH Sensitivity: The protonation of the amidino group ensures activity across a wider pH range compared to hydrazides, which rely on unprotonated carbonyl groups for reactivity .
Data Tables
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
